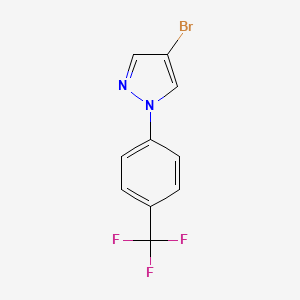

4-bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole

Description

4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole (CAS: 1203556-18-6) is a brominated pyrazole derivative featuring a trifluoromethylphenyl substituent at the 1-position and a bromine atom at the 4-position. Its molecular formula is C₁₀H₆BrF₃N₂, with a molecular weight of 291.07 g/mol. This compound is primarily used in medicinal chemistry and materials science due to the electron-withdrawing trifluoromethyl group and bromine atom, which enhance stability and modulate reactivity . Safety data indicate hazards such as acute toxicity (H302), skin irritation (H315), and respiratory sensitization (H335), necessitating careful handling .

Properties

IUPAC Name |

4-bromo-1-[4-(trifluoromethyl)phenyl]pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3N2/c11-8-5-15-16(6-8)9-3-1-7(2-4-9)10(12,13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPAUJFYIDBMTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that this compound belongs to the class of phenylpyrazoles , which are often used in the development of pharmaceuticals and agrochemicals due to their wide range of biological activities.

Mode of Action

Phenylpyrazoles typically interact with their targets through various mechanisms, such as inhibiting enzymes, modulating receptors, or disrupting cell membranes .

Biochemical Pathways

Phenylpyrazoles can potentially affect a wide range of biochemical pathways due to their diverse biological activities .

Result of Action

Phenylpyrazoles can potentially have a wide range of effects due to their diverse biological activities .

Biological Activity

4-Bromo-1-(4-(trifluoromethyl)phenyl)-1H-pyrazole is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications based on recent research findings.

The compound has the following chemical formula:

- Molecular Formula : C9H6BrF3N2

- Molecular Weight : Approximately 241.06 g/mol

The structural features, including the bromine atom and trifluoromethyl group, contribute to its unique reactivity and biological properties. The presence of these functional groups enhances its potential as a pharmacological agent.

Antimicrobial Activity

Research has shown that pyrazole derivatives, including this compound, exhibit promising antimicrobial properties. A study reported that related compounds demonstrated significant inhibition against various bacterial strains, with minimum inhibitory concentration (MIC) values as low as 1 µg/mL for certain derivatives . The hydrophobic nature of substituents on the phenyl ring was found to enhance antimicrobial activity.

Anticancer Properties

Compounds containing the pyrazole moiety have been extensively studied for their anticancer activities. A review highlighted that pyrazole derivatives can inhibit the growth of several cancer cell types, including breast and liver cancer cells, with effective antiproliferation activity . For instance, derivatives with specific substitutions showed IC50 values in the nanomolar range against various cancer cell lines, indicating strong potential as anticancer agents.

Anti-inflammatory Effects

Some studies have also reported anti-inflammatory activities associated with pyrazole derivatives. For example, certain compounds exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs . This suggests that this compound may hold therapeutic promise in inflammatory diseases.

Synthesis and Evaluation

The synthesis of this compound typically involves several synthetic routes. One notable method includes a one-pot reaction that integrates various functional groups to yield high-purity products . The biological evaluation of synthesized compounds often involves assessing their potency against specific pathogens or cancer cell lines.

Comparative Analysis of Related Compounds

A comparative study of various pyrazole derivatives revealed differences in biological activity based on structural modifications. The following table summarizes key findings from recent studies:

| Compound Name | Structural Features | MIC/IC50 Values | Biological Activity |

|---|---|---|---|

| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Bromine and methoxy substituents | MIC: 1 µg/mL | Antimicrobial |

| 4-Chloro-1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole | Chlorine instead of bromine | MIC: 0.5 µg/mL | Antimicrobial |

| 4-Bromo-3-methyl derivative | Methyl substituent | IC50: 0.5 µg/mL | Anticancer |

This table illustrates how variations in substituents can significantly influence the biological activities of pyrazole derivatives.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The trifluoromethyl and bromine substituents distinguish this compound from analogs. Key comparisons include:

Table 1: Substituent-Driven Property Comparisons

Key Observations :

- The trifluoromethyl group enhances metabolic stability and electronegativity, making the parent compound more resistant to oxidative degradation than non-fluorinated analogs .

- Bromine at the 4-position increases molecular polarizability compared to chloro derivatives, influencing crystal packing and intermolecular interactions (e.g., C–Br···π contacts) .

Key Observations :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.